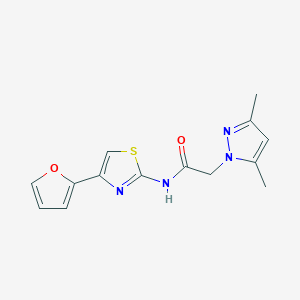
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has emphasized the significance of pyrazole moieties and furan derivatives in synthesizing biologically active compounds. The pyrazole moiety, for example, plays a crucial role in medicinal chemistry due to its presence in many biologically active compounds. It represents an interesting template for combinatorial as well as medicinal chemistry, exhibiting a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis approaches often involve condensation followed by cyclization or multicomponent reactions (MCR), highlighting the flexibility and utility of these moieties in creating complex heterocyclic systems (Dar & Shamsuzzaman, 2015).
Biological and Pharmacological Activities
Sulfonamides and related derivatives, which may share structural similarities or synthetic pathways with the compound , have been studied extensively for their clinical applications. These include roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, antipsychotics, and COX2 inhibitors. Novel drugs incorporating sulfonamide groups have shown significant antitumor activity and a wide range of pharmacological effects, indicating a continued interest in exploring similar structures for therapeutic applications (Carta, Scozzafava, & Supuran, 2012).
Chemical Modification and Application Potential
The modification of natural compounds like xylan into ethers and esters with specific properties underscores the potential of functional groups similar to those in the compound of interest. These modifications can lead to the development of new materials with tailored properties for applications in drug delivery, as flocculants, or as antimicrobial agents. This demonstrates the versatility of such chemical structures in creating functional materials beyond traditional pharmaceutical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Neurodegenerative Disorders
Compounds containing pyrazoline have been identified as promising candidates for treating neurodegenerative diseases. Their ability to modulate various biological targets relevant to conditions such as Alzheimer's disease and Parkinson's disease highlights the potential of exploring similar compounds for neuroprotective therapies. The modulation of acetylcholine esterase, monoamine oxidase inhibitors, and other molecular targets by pyrazoline derivatives illustrates the therapeutic potential of structurally related compounds in neurodegenerative disorders (Ahsan et al., 2022).
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-9-6-10(2)18(17-9)7-13(19)16-14-15-11(8-21-14)12-4-3-5-20-12/h3-6,8H,7H2,1-2H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWBADLNPOPWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=NC(=CS2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

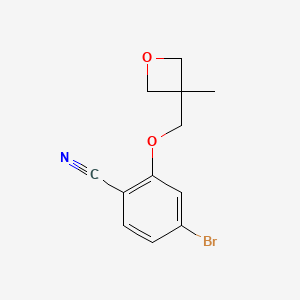
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2953008.png)

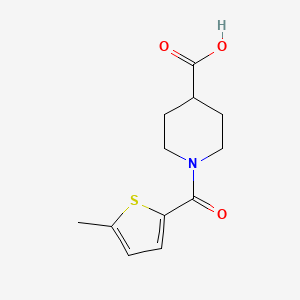
![3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2953011.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide](/img/structure/B2953013.png)
![1-[(1-Benzyl-2,2,2-trifluoroethoxy)methyl]-2,4-difluorobenzene](/img/structure/B2953016.png)
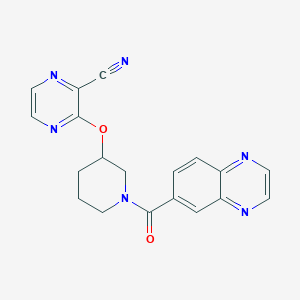
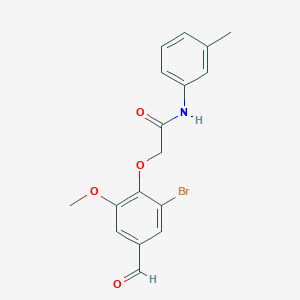
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2953019.png)
![1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2953021.png)
![Dimethyl 2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2953026.png)
![6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2953027.png)
